N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with a CAS number of 2034616-08-3. It is classified as a thiazolo[3,2-a]pyrimidine derivative and features a unique structure that combines imidazo and thiazole functionalities. The compound's molecular formula is C20H19N5O2S2, with a molecular weight of 425.53 g/mol .
Methods of Synthesis
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multi-step reactions. One common approach includes the condensation of various thiazole and imidazole derivatives under specific conditions to form the desired acetamide structure. Techniques such as ultrasonic-assisted synthesis have been employed to enhance yield and reduce reaction time.
Technical Details
The synthesis may involve the use of solvents like isopropyl alcohol and catalysts to facilitate the reactions. Reaction conditions such as temperature and time are crucial for optimizing yields. For example, the combination of ethyl acetoacetate with specific thiazole and imidazole derivatives can lead to complex lactam formations due to steric effects during cyclization reactions.
The molecular structure of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can be represented using various notations:
Molecular Formula: C20H19N5O2S2
Molecular Weight: 425.53 g/mol
InChI Key: PJHINFUUFDZNBS-UHFFFAOYSA-N
SMILES Notation: CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 .
The compound features a thiazolo-pyrimidine core fused with an imidazole moiety, contributing to its potential biological activities.
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical transformations:
Types of Reactions:
These reactions allow for the generation of various derivatives that may exhibit different biological activities or chemical properties .
While specific mechanisms of action for N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are not fully elucidated in available literature, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in disease processes. The presence of multiple heteroatoms in its structure suggests potential interactions with nucleic acids or proteins through hydrogen bonding and π-stacking interactions.
The physical properties of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are summarized as follows:
Property | Value |
---|---|
Molecular Formula | C20H19N5O2S2 |
Molecular Weight | 425.53 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Not available |
Due to the complexity of its structure, detailed physical data such as density and solubility remain unspecified in most sources .
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has potential applications in scientific research due to its unique structural features:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0